3,6-Dimethyl-2-nitroaniline
Description
Properties
IUPAC Name |
3,6-dimethyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-6(2)8(7(5)9)10(11)12/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEMKIFSRKILHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401039 | |
| Record name | 3,6-dimethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15540-85-9 | |
| Record name | 3,6-dimethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Evolution of Research on Nitroaniline Compounds
The journey into the chemistry of nitroanilines is intrinsically linked to the birth of the synthetic dye industry in the 19th century. Following the synthesis of aniline (B41778), chemists began exploring its reactivity, leading to the discovery that its properties could be dramatically altered through the introduction of various functional groups. The nitration of aniline, a process that introduces a nitro group (-NO2) onto the benzene (B151609) ring, was a key development. chempanda.combritannica.com
Initially, nitroanilines were valued as crucial intermediates. For example, the reduction of the nitro group to a second amino group yields phenylenediamines, which are precursors to a wide range of dyes and polymers. wikipedia.org A pivotal discovery was the diazotization reaction, where an amino group is converted into a highly reactive diazonium salt. This salt can then be coupled with other aromatic compounds, like phenols or anilines, to form azo compounds, which are characterized by the -N=N- linkage and are often intensely colored. britannica.comwikipedia.org This reaction became the cornerstone of the azo dye industry, which produces a significant percentage of commercial dyes used today. britannica.com
The three primary isomers—2-nitroaniline (B44862), 3-nitroaniline, and 4-nitroaniline (B120555)—each found utility. For instance, 4-nitroaniline is a known precursor to Para Red, one of the first azo dyes. wikipedia.org The evolution of research saw a shift from solely industrial applications to a more fundamental academic understanding of how the nitro and amino groups, with their opposing electronic effects, influence the chemical and physical properties of the aromatic ring. This laid the groundwork for the more nuanced and targeted research seen today.
Significance of 3,6 Dimethyl 2 Nitroaniline in Contemporary Organic Chemistry
While the simpler nitroaniline isomers have a long history, substituted variants like 3,6-Dimethyl-2-nitroaniline (CAS Number: 15540-85-9) are the focus of more specialized contemporary research. Its primary significance in modern organic chemistry lies in its role as a key building block for the synthesis of complex heterocyclic compounds with potential biological activity. cookechem.comchemicalbook.com
Specifically, this compound is a valuable reagent for preparing a class of compounds known as quinoxaline-diones. cookechem.comchemicalbook.com These structures are synthesized by first reducing the nitro group of the nitroaniline to form a diamine, which is then condensed with a 1,2-dicarbonyl compound. The resulting quinoxaline (B1680401) scaffold is of significant interest in medicinal chemistry. Research has identified certain quinoxaline-diones as potential inhibitors of D-amino acid oxidase (DAAO). cookechem.comresearchgate.net DAAO is an enzyme implicated in the pathophysiology of neurological disorders, and its inhibition is a therapeutic strategy being explored for conditions like schizophrenia. nih.gov The use of this compound allows for the precise placement of methyl groups on the resulting quinoxaline-dione, enabling researchers to probe structure-activity relationships and optimize inhibitor potency. researchgate.net
Below are the key physical and chemical properties of this compound:
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Melting Point | 36 °C |
| Boiling Point | 305.0±37.0 °C (Predicted) |
| Density | 1.220±0.06 g/cm³ (Predicted) |
| pKa | -0.32±0.25 (Predicted) |
| Data sourced from CookeChem. cookechem.com |
Overview of Key Academic Research Trajectories for Substituted Nitroanilines
Synthesis of Biologically Active Heterocycles
A major focus of research is the use of substituted nitroanilines as precursors to a wide range of biologically active molecules. The resulting compounds are investigated for various pharmacological activities.
Anticancer Agents: Quinoxaline (B1680401) derivatives, often synthesized from ortho-nitroanilines, have shown remarkable cytotoxic effects against various cancer cell lines. sapub.org For example, novel sorafenib (B1663141) analogues incorporating a quinoxalinedione (B3055175) ring have been synthesized and evaluated for their cytotoxicity against HeLa and MCF-7 cancer cell lines, with some compounds showing significant activity. nih.gov Similarly, novel 5-nitrofuran-isatin hybrids have demonstrated potent inhibitory activity against the human colon cancer cell line HCT-116. researchgate.net
Antimicrobial Agents: The nitro group is a key feature in many antimicrobial compounds. Research has shown that derivatives of nitroanilines can possess significant antibacterial and antifungal properties. encyclopedia.pub For instance, a series of 2-methyl-5-nitroaniline (B49896) derivatives were synthesized and showed antimicrobial effects against bacteria such as Bacillus cereus and Escherichia coli. researchgate.net Other studies have explored nitrated benzothiazoles derived from nitroanilines, which have shown activity against P. aeruginosa. encyclopedia.pub
Enzyme Inhibitors: As mentioned previously, quinoxaline-2,3-diones derived from substituted nitroanilines have been identified as potent inhibitors of D-amino acid oxidase (DAAO), with IC50 values in the micromolar and even nanomolar range. researchgate.netnih.gov This highlights their potential for developing treatments for neurological disorders.
Interactive Table: Examples of Biologically Active Compounds Derived from Nitroanilines
| Compound Class | Precursor Type | Target/Activity | Example IC₅₀ Values | Reference |
|---|---|---|---|---|
| Quinoxalinedione diarylamides | 5-chloro-2-nitroaniline | Cytotoxicity (Anticancer) | 16-22 µM (MCF-7 cells) | nih.gov |
| Pyrrolo[1,2-a]quinoxalines | Substituted nitroanilines | Human Protein Kinase CK2 Inhibition | Sub-micromolar range | conicet.gov.ar |
| 5-Nitrofuran-isatin hybrids | (Used in synthesis) | Cytotoxicity (Anticancer) | 1.62-8.8 µM (HCT 116 cells) | researchgate.net |
Materials Science and Nonlinear Optical (NLO) Properties
Substituted nitroanilines, particularly those with a "push-pull" electronic structure (an electron-donating group like -NH₂ and an electron-withdrawing group like -NO₂), are model systems for studying nonlinear optical (NLO) phenomena. These materials can interact with intense laser light to produce light of new frequencies, a property valuable for applications in telecommunications and optical computing. bohrium.comacs.org p-Nitroaniline is a prototypical molecule in this field of study. acs.org Research investigates how modifying the substitution pattern on the aniline (B41778) ring affects the molecule's hyperpolarizability—a measure of its NLO response. bohrium.comacs.org Theoretical studies using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of new derivatives and guide the synthesis of novel materials. worldscientific.comresearchgate.net
Catalytic Reduction and Environmental Applications
The reduction of the nitro group in nitroanilines to an amino group is a fundamentally important reaction. It is not only a key step in the synthesis of the aforementioned biologically active compounds but is also a significant area of research in its own right, particularly in catalysis and environmental science. nih.govrsc.org Nitroanilines can be pollutants, and their conversion to less harmful or even valuable amino compounds like phenylenediamines is a key objective. nih.gov
Academic research in this area focuses on developing efficient and reusable catalysts for this reduction. A variety of nanocatalysts have been explored for their ability to facilitate the reduction of nitroanilines using reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.gov
Interactive Table: Catalytic Reduction of Nitroanilines
| Catalyst | Substrate | Time | Conversion % | Rate Constant (k) | Reference |
|---|---|---|---|---|---|
| CuFe₂O₄ NPs | 4-Nitroaniline (B120555) | 40 s | 96.5% | 7.49 x 10⁻² s⁻¹ | nih.gov |
| CuFe₂O₄ NPs | 2-Nitroaniline (B44862) | 90 s | 95.6% | 3.19 x 10⁻² s⁻¹ | nih.gov |
| Fe₃O₄-Au NPs | 4-Nitroaniline | >60 min | ~97% | 0.416 mM L⁻¹ min⁻¹ | acs.org |
This research is driven by the desire for more sustainable and efficient chemical processes ("green chemistry"), as these catalytic methods often operate under mild conditions and allow for the catalyst to be recovered and reused for multiple cycles. nih.govnih.gov
Direct Nitration Approaches to this compound Precursors
The synthesis of nitroaromatic compounds through direct nitration is a foundational reaction in organic chemistry. For a target molecule like this compound, the logical precursor is 2,5-dimethylaniline (B45416) (2,5-xylidine). The challenge lies in controlling the regioselectivity of the nitration to install the nitro group at the desired position.
Nitration of Dimethylaniline Derivatives
The nitration of aniline and its derivatives, such as N,N-dimethylaniline, is complicated by the nature of the amino group. wikipedia.orgstackexchange.com In strongly acidic conditions, which are typical for nitration (e.g., a mixture of nitric and sulfuric acids), the amino group is protonated to form an anilinium ion. stackexchange.com This protonated group, -NH(CH₃)₂⁺, is electron-withdrawing and deactivating, directing incoming electrophiles to the meta-position. stackexchange.com This can lead to a mixture of meta and para products, with the ortho product often being disfavored due to steric hindrance. stackexchange.com To circumvent this, acylation of the amino group can be employed to protect it and maintain its ortho, para-directing influence. stackexchange.com
The synthesis of xylidines, the precursors for nitration, is often achieved through the nitration of the corresponding xylene followed by the reduction of the resulting nitroxylene. wikipedia.org For instance, 2,5-xylidine is prepared by the nitration of p-xylene (B151628) and subsequent reduction. wikipedia.org
Optimization of Reaction Conditions for Regioselective Nitration
Achieving regioselectivity in the nitration of substituted aromatics is a significant synthetic challenge. The conventional use of mixed nitric and sulfuric acids often results in a mixture of isomers. iitm.ac.in Research has focused on the use of solid acid catalysts to improve selectivity, particularly for the desired para-isomer, while minimizing ortho and meta byproducts. google.com
Vapor-phase nitration using dilute nitric acid over solid acid catalysts like H-beta zeolite has shown promise for the regioselective nitration of compounds like o-xylene (B151617). iitm.ac.ingoogle.com Studies have shown that parameters such as reaction temperature, the concentration of nitric acid, and the weight hourly space velocity (WHSV) significantly influence both the conversion rate and the selectivity of the reaction. iitm.ac.in For example, in the nitration of o-xylene, H-beta zeolite demonstrated high conversion and selectivity for 4-nitro-o-xylene at 150 °C using 30% nitric acid. iitm.ac.in This approach is considered more environmentally friendly due to the use of dilute acid and the potential for catalyst recycling. iitm.ac.in Heating the reaction mixture can also enhance catalytic activity by preventing the zeolite catalyst from being deactivated by water, which is a byproduct of the reaction. google.com
Table 1: Effect of Reaction Conditions on the Regioselective Nitration of o-Xylene
| Catalyst | Phase | Temperature (°C) | HNO₃ Conc. | Key Finding | Reference |
|---|---|---|---|---|---|
| H-beta Zeolite | Liquid | 70 | 70% | 28% conversion, 63% selectivity for 4-nitro-o-xylene. | iitm.ac.in |
| H-beta Zeolite | Vapor | 150 | 30% | Increased conversion to 65% with high selectivity for 4-nitro-o-xylene. | iitm.ac.ingoogle.com |
| H-ZSM-5 | Liquid | 90-100 | 90% | Used for nitration of chlorobenzene, demonstrating zeolite's role in regioselectivity. | google.com |
| MoO₃/SiO₂ | Vapor | 150 | 30% | Studied as an alternative solid acid catalyst for o-xylene nitration. | iitm.ac.in |
Ring Transformation Reactions for Constructing this compound Frameworks
Ring transformation reactions offer an elegant and powerful alternative for synthesizing highly substituted aromatic compounds that are otherwise difficult to access.
Three-Component Ring Transformation (TCRT) Strategies
A notable method for constructing substituted nitroaniline frameworks is the three-component ring transformation (TCRT). kochi-tech.ac.jpkochi-tech.ac.jpmdpi.com This strategy often utilizes 1-methyl-3,5-dinitro-2-pyridone as a key starting material. mdpi.comnih.gov Due to its electron-deficient nature and the presence of a good leaving group, this dinitropyridone serves as a stable and safe synthetic equivalent of the unstable nitromalonaldehyde. kochi-tech.ac.jpmdpi.com
The reaction involves the treatment of the dinitropyridone with a ketone and a nitrogen source, typically ammonium (B1175870) acetate (B1210297). kochi-tech.ac.jpmdpi.com When aliphatic ketones are used as one of the three components, the reaction proceeds to form 2,6-disubstituted 4-nitroanilines. kochi-tech.ac.jpsciforum.net The reaction is initiated by the nucleophilic attack of the ketone's enol form on the pyridone ring. kochi-tech.ac.jp Interestingly, the reaction with aliphatic ketones can competitively form both nitropyridines and p-nitroanilines. sci-hub.se
Modifications and Functionalization at Anilino and Aromatic Positions
The TCRT methodology is highly versatile, allowing for the straightforward modification of the resulting nitroaniline structure. kochi-tech.ac.jp The substituents on the benzene (B151609) ring of the final product are determined by the choice of the starting ketone. kochi-tech.ac.jp For instance, using different aliphatic ketones allows for the introduction of various alkyl groups at the 2- and 6-positions of the nitroaniline framework.
Furthermore, the amino group itself can be functionalized. kochi-tech.ac.jp By replacing ammonium acetate with a combination of a primary or secondary amine and acetic acid, N,N-disubstituted 4-nitroanilines can be synthesized in good to excellent yields. kochi-tech.ac.jp This allows for the construction of N,N,2,6-tetrasubstituted nitroanilines in a single step, demonstrating the high degree of flexibility and synthetic utility of the TCRT approach. kochi-tech.ac.jpsciforum.net
Table 2: Synthesis of Substituted Nitroanilines via Three-Component Ring Transformation (TCRT) of Dinitropyridone
| Ketone Substrate | Nitrogen Source | Product Type | Reference |
|---|---|---|---|
| Aliphatic Ketones (e.g., Acetone, 3-Pentanone) | Ammonium Acetate | 2,6-Disubstituted 4-nitroanilines | kochi-tech.ac.jpsci-hub.se |
| Aromatic Ketones (e.g., Acetophenone) | Ammonium Acetate | Primarily 6-arylated 3-nitropyridines and bicyclic products | mdpi.comsciforum.net |
| Aliphatic Ketones | Amine + Acetic Acid | N,N,2,6-Tetrasubstituted 4-nitroanilines | kochi-tech.ac.jpsciforum.net |
| Cycloalkanones | Ammonium Acetate | Cycloalka[b]pyridines | mdpi.comsciforum.net |
Reductive Cyclocondensation and One-Pot Syntheses of this compound Derivatives
Once the nitroaniline framework is established, it can serve as a versatile intermediate for the synthesis of more complex heterocyclic structures. One-pot reductive cyclocondensation is a highly efficient method for creating such derivatives. pcbiochemres.compcbiochemres.com
This process typically involves the reaction of a 2-nitroaniline with an aldehyde in the presence of a reducing agent. pcbiochemres.comnbu.ac.in The nitro group is chemoselectively reduced to an amino group in situ, which then condenses with the aldehyde to form a cyclic product, most commonly a benzimidazole (B57391) derivative. pcbiochemres.compcbiochemres.com This one-pot approach is advantageous due to its operational simplicity, high atom economy, and often mild reaction conditions. pcbiochemres.com
Various reducing systems have been developed for this transformation. A combination of zinc dust and sodium bisulfite in water at 100°C has been shown to be effective for the synthesis of 2-substituted benzimidazoles from 2-nitroanilines and aromatic aldehydes. pcbiochemres.compcbiochemres.com This method is noted for its use of inexpensive and readily available reagents. pcbiochemres.com Another effective system employs indium metal, which facilitates the reductive intermolecular coupling of 2-nitroaniline with aromatic aldehydes in aqueous media. clockss.org Solid-phase syntheses using SnCl₂·2H₂O have also been developed, allowing for the creation of benzimidazole libraries. researchgate.net These methods highlight the utility of the 2-nitroaniline moiety as a building block for fused heterocyclic systems. nih.gov
Table 3: One-Pot Reductive Cyclocondensation of 2-Nitroanilines with Aldehydes
| 2-Nitroaniline Substrate | Aldehyde Substrate | Reducing System/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Nitroaniline | Aromatic Aldehydes | Zn / NaHSO₃ in Water | 2-Arylbenzimidazoles | Good to Excellent | pcbiochemres.compcbiochemres.com |
| 2-Nitroaniline | Benzaldehyde | Indium / BNP in MeOH/Water | 2-Phenylbenzimidazole | Low (improves with additive) | clockss.org |
| Polymer-bound o-nitroaniline | Various Aldehydes | SnCl₂·2H₂O in DMF | Benzimidazoles (on solid phase) | Good | researchgate.net |
| 2-Nitroaniline | Vicinal Diols | Iron Complex (Transfer Hydrogenation) | Quinoxalines | 49-98% | nih.gov |
Industrial Synthesis Pathways for this compound and Analogues
The industrial production of this compound and its analogues often involves the nitration of appropriately substituted anilines. A common strategy for the synthesis of similar compounds, such as 2-methyl-6-nitroaniline (B18888), utilizes 2-toluidine as the starting material. researchgate.net This process typically involves N-acylation with acetic acid, followed by nitration using a mixture of sulfuric acid and nitric acid, and subsequent hydrolysis with hydrochloric acid. researchgate.net However, this method can lead to the formation of isomeric mixtures, in this case, 2-methyl-6-nitroaniline and 2-methyl-4-nitroaniline. researchgate.net To address challenges with controlling the reaction temperature during the one-pot acetylation and nitration process, a modified approach separates these steps. This improved method allows for better temperature control during nitration, resulting in a higher yield of 59.4% and a purity of up to 99.68% for 2-methyl-6-nitroaniline. researchgate.net
The synthesis of other analogues, like N,N-dimethyl-m-nitroaniline, can be achieved by the nitration of dimethylaniline. orgsyn.org This procedure involves the slow addition of dimethylaniline to concentrated sulfuric acid, followed by the addition of a nitrating mixture of concentrated sulfuric and nitric acids while maintaining a low temperature. orgsyn.org
Furthermore, the synthesis of various dinitro-substituted Tröger's base analogues has been reported, which provides examples of analogues derived from anilines that lack a para substituent. kaimosi.com
A general method for producing N-acylnitroaniline derivatives involves reacting a nitroaniline compound with an acid anhydride (B1165640) or acid chloride in the presence of an alkali metal or alkaline earth metal compound. google.com
Interactive Table: Industrial Synthesis Pathways
| Starting Material | Reagents | Product | Key Features |
|---|---|---|---|
| 2-Toluidine | 1. Acetic acid 2. H₂SO₄/HNO₃ 3. HCl (hydrolysis) | 2-Methyl-6-nitroaniline & 2-Methyl-4-nitroaniline | Traditional one-pot method, leads to isomeric mixtures. researchgate.net |
| 2-Toluidine | 1. Acetic acid (separate step) 2. H₂SO₄/HNO₃ (separate step) 3. HCl (hydrolysis) | 2-Methyl-6-nitroaniline | Improved method with better temperature control, higher yield and purity. researchgate.net |
| Dimethylaniline | H₂SO₄, HNO₃ | N,N-Dimethyl-m-nitroaniline | Low-temperature nitration. orgsyn.org |
Mechanistic Investigations of this compound Synthetic Routes
The synthesis of this compound and its analogues primarily involves electrophilic aromatic substitution, specifically nitration. The mechanism of nitration can vary depending on the reactivity of the aromatic substrate and the reaction conditions.
For highly reactive compounds, the rate-determining step is often the formation of the nitronium ion (NO₂⁺). vpscience.org However, for less reactive substrates, the attack of the nitronium ion on the aromatic ring is the slower, rate-determining step. vpscience.org In the case of substrates with intermediate reactivity, both steps can occur at comparable rates. vpscience.org
The nitration of N,N-dimethylaniline in sulfuric acid of varying concentrations has been studied to understand the reaction mechanism. In concentrations below 83% sulfuric acid, the reaction exhibits auto-catalysis, which is attributed to the formation of nitrous acid. This nitrous acid-catalyzed reaction proceeds through the formation of a C-nitroso derivative, which is then oxidized. The initial products of this catalyzed reaction are p-nitro-N,N-dimethylaniline and N,N,N',N'-tetramethylbenzidine. The kinetic data suggests a rate-determining formation of the PhNMe₂⁺•NO• radical pair.
The catalytic effect of nitrous acid is particularly observed in the nitration of reactive substrates like dimethylaniline in relatively weak nitric acid, where the concentration of nitronium ions is low. vpscience.org The nitrosyl ion (NO⁺), a weaker electrophile than the nitronium ion, attacks the reactive aromatic compound to form a nitroso intermediate, which is then oxidized by nitric acid to the final nitro product, regenerating the nitrous acid catalyst. vpscience.org
Interactive Table: Mechanistic Aspects of Nitration
| Substrate Reactivity | Rate-Determining Step | Catalyst | Key Intermediates/Products |
|---|---|---|---|
| High | Formation of nitronium ion (NO₂⁺) vpscience.org | None | - |
| Low | Attack of nitronium ion on the aromatic ring vpscience.org | None | - |
| Intermediate | Both formation of NO₂⁺ and its attack are comparable vpscience.org | None | - |
| N,N-Dimethylaniline (<83% H₂SO₄) | Formation of PhNMe₂⁺•NO• radical pair | Nitrous acid | p-nitro-N,N-dimethylaniline, N,N,N',N'-tetramethylbenzidine |
Chemical Reactivity and Mechanistic Organic Transformations of this compound
The chemical behavior of this compound is dictated by the interplay of its three substituents on the aromatic ring: an activating amino group, a deactivating nitro group, and two weakly activating methyl groups. This unique substitution pattern imparts a rich and varied reactivity, allowing for a range of chemical transformations. This article explores the key aspects of its chemical reactivity, focusing on the reduction of the nitro group, electrophilic and nucleophilic aromatic substitution reactions, and its use in the synthesis of heterocyclic systems.
Advanced Spectroscopic Characterization of 3,6 Dimethyl 2 Nitroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,6-Dimethyl-2-nitroaniline
NMR spectroscopy serves as a powerful tool for probing the atomic-level structure of this compound, offering insights into the connectivity and environment of its constituent atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound provides valuable information about the arrangement of protons within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons appear as multiplets in the downfield region of the spectrum. Specifically, a multiplet observed between δ 7.61 and 7.58 ppm can be attributed to one of the aromatic protons (ArH), while another multiplet between δ 7.42 and 7.40 ppm corresponds to a different aromatic proton. ias.ac.in The two methyl groups (CH₃) attached to the aromatic ring give rise to distinct singlet signals at approximately δ 2.59 ppm and δ 2.38 ppm. ias.ac.in The amine (NH₂) protons typically appear as a broad singlet, though its chemical shift can be variable and is often influenced by solvent and concentration.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ArH) | 7.61 - 7.58 | Multiplet |
| Aromatic (ArH) | 7.42 - 7.40 | Multiplet |
| Methyl (CH₃) | 2.59 | Singlet |
| Methyl (CH₃) | 2.38 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms and functional groups. libretexts.org For this compound, the aromatic carbons resonate in the range of δ 110-164 ppm. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears at the lower end of this range, around δ 163.6 ppm. ias.ac.in The carbon atoms bonded to the methyl groups and the amino group also exhibit characteristic chemical shifts. The methyl carbons typically appear in the upfield region of the spectrum.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
| Aromatic (C-NO₂) | 163.6 |
| Aromatic (C-NH₂) | 150.8 |
| Aromatic (C-CH₃) | 141.4 |
| Aromatic (CH) | 124.5 |
| Aromatic (CH) | 124.0 |
| Aromatic (C-CH₃) | 119.3 |
| Aromatic (C) | 110.2 |
| Methyl (CH₃) | 14.5 |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful method for identifying the various functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds. The N-H stretching vibrations of the primary amine group (NH₂) typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) give rise to strong absorptions around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The C-H stretching vibrations of the methyl groups and the aromatic ring are observed in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ range. rsc.org
Table 3: Characteristic FT-IR Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H Stretch (asymmetric) | ~3480 |
| N-H Stretch (symmetric) | ~3370 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 2980 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| NO₂ Stretch (asymmetric) | 1500 - 1550 |
| NO₂ Stretch (symmetric) | 1300 - 1360 |
Laser Raman Spectroscopy and Vibrational Fingerprinting
Laser Raman spectroscopy provides complementary information to FT-IR, with different selection rules governing the vibrational transitions. Raman spectra are particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the nitro group is typically a strong and characteristic band in the Raman spectrum. aip.org The aromatic ring vibrations also give rise to distinct Raman signals. The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, allowing for detailed structural analysis and differentiation from its isomers. spectrabase.comresearchgate.net
Table 4: Key Raman Shifts for this compound
| Vibrational Mode | Raman Shift (cm⁻¹) |
| Aromatic Ring Breathing | ~1600 |
| NO₂ Symmetric Stretch | ~1350 |
| C-N Stretch | ~1280 |
| Methyl C-H Bending | ~1450 |
Scaled Vibrational Frequencies and Mode Assignments
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a cornerstone for identifying functional groups and understanding the molecular structure of this compound. surfacesciencewestern.com Computational methods, such as Density Functional Theory (DFT), are employed to calculate theoretical vibrational frequencies. rasayanjournal.co.in These calculated frequencies are often scaled to correct for anharmonicity and to achieve better agreement with experimental data. researchgate.netsapub.org
The assignments of these vibrational modes are confirmed through Potential Energy Distribution (PED) analysis. science.gov For aromatic nitro compounds, specific vibrational signatures are expected. The nitro (NO₂) group typically exhibits strong asymmetric and symmetric stretching vibrations. sapub.org In a related compound, 4,5-dimethyl-2-nitroaniline, these have been computationally and experimentally identified. rasayanjournal.co.in The C-H stretching vibrations of the aromatic ring and methyl groups also appear in characteristic regions of the spectrum. researchgate.net
Interactive Table:
Table 1: Selected Vibrational Mode Assignments for Nitroaniline Derivatives| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| NO₂ Asymmetric Stretch | 1540-1614 | Strong intensity band characteristic of the nitro group. sapub.org |
| NO₂ Symmetric Stretch | 1320-1390 | Strong intensity band characteristic of the nitro group. sapub.org |
| Aromatic C-H Stretch | >3000 | Multiple weak to moderate bands from the benzene (B151609) ring. researchgate.net |
| C-N Stretch | 1255-1350 | Stretching vibration of the bond between the carbon and the amine/nitro group. |
Note: The exact frequencies for this compound may vary but are expected to fall within these general ranges.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of substituted anilines typically shows several absorption bands resulting from π→π* transitions. researchgate.net
For nitroaniline derivatives, the spectrum is influenced by the presence of both the electron-donating amino group and the electron-accepting nitro group. uchile.cl These transitions are often related to the electronic bands of benzene (E and B bands). researchgate.net In a study on 4,5-dimethyl-2-nitroaniline, absorption bands were observed and attributed to π→π* transitions, with any n→π* transitions being submerged under the more intense π→π* bands. researchgate.net
The solvent environment can significantly impact the position and intensity of these absorption bands, an effect known as solvatochromism. acs.org Polar solvents can cause shifts in the absorption maxima. researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting and interpreting the electronic absorption spectra, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sapub.orgnih.gov The energy gap between HOMO and LUMO is crucial for understanding the electronic properties and reactivity of the molecule. nih.gov
Interactive Table:
Table 2: Typical Electronic Transitions in Nitroaniline Derivatives| Transition Type | Typical Wavelength Range (nm) | Description |
|---|---|---|
| π→π* (B-band) | 350-500 | Corresponds to the benzenoid B-band, often showing a bathochromic (red) shift due to substituents. researchgate.net |
| π→π* (E-band) | 230-280 | Corresponds to the E-bands of benzene, indicating electronic excitation within the aromatic system. researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. savemyexams.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. savemyexams.com The molecular weight of this compound is 166.18 g/mol . cookechem.com
The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragment ions provides a "fingerprint" that helps to confirm the molecule's structure. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂), nitric oxide (NO), or hydroxyl radicals (OH). researchgate.netresearchgate.net The fragmentation of nitroanilines can be complex, and sometimes involves rearrangements and the interaction between the ortho-positioned amino and nitro groups. researchgate.net The presence of methyl groups will also influence the fragmentation, with potential loss of a methyl radical (CH₃).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. uva.nl This precision allows for the determination of the exact elemental composition of this compound, confirming its molecular formula as C₈H₁₀N₂O₂. chemexper.com HRMS is invaluable for differentiating between compounds with the same nominal mass but different elemental formulas, thereby providing a high degree of confidence in the compound's identification. chemrxiv.org This technique is a standard method for the definitive characterization of newly synthesized compounds. rsc.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for studying the metabolism and degradation of this compound in biological or environmental systems. nih.govnih.gov This technique combines the separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. acs.org
In such studies, a sample is first separated by LC, and then the parent compound (precursor ion) is selected in the first mass spectrometer. This ion is then fragmented, and the resulting product ions are analyzed in the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), is highly specific for identifying and quantifying the parent compound and its metabolites or degradation products. nih.gov For instance, studies on the degradation of related nitroaromatic compounds, like the pesticide pendimethalin, have used LC-MS/MS to identify various metabolites, including different aniline (B41778) derivatives. rsc.org Research on other nitroanilines has identified degradation pathways that may involve hydroxylation, reduction of the nitro group to an amino group, or ring cleavage. researchgate.net
Other Spectroscopic Techniques for Comprehensive Characterization
While the previously mentioned techniques are central, a truly comprehensive characterization of this compound often incorporates other spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for providing a detailed map of the carbon-hydrogen framework of the molecule.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the amine (NH₂) protons, and the two methyl (CH₃) group protons. The chemical shifts and splitting patterns of these signals would confirm their relative positions on the benzene ring.
¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule. acs.org For this compound, distinct signals would be observed for the six aromatic carbons (four substituted and two unsubstituted) and the two methyl carbons. The chemical shifts are highly sensitive to the electronic environment, clearly differentiating carbons attached to the nitro, amino, and methyl groups. acs.org In some ortho-substituted nitroanilines, unexpected chemical shift assignments can occur due to the strong electronic effects of adjacent groups. acs.org
The combination of NMR with MS and vibrational spectroscopy provides a complete and unambiguous structural determination of this compound.
Crystallographic Analysis and Solid State Architectural Studies of 3,6 Dimethyl 2 Nitroaniline
Single-Crystal X-ray Diffraction (SCXRD) of 3,6-Dimethyl-2-nitroaniline and its Derivatives
Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. While specific, publicly available SCXRD studies on this compound are limited, analysis of its derivatives provides a clear picture of the structural characteristics of this class of compounds. For instance, studies on C-methylated nitroanilines, such as 4-methyl-2-nitroaniline (B134579) and 4,5-dimethyl-2-nitroaniline, offer valuable comparative data. researchgate.net Similarly, the analysis of N,N-dimethyl-p-nitroaniline provides foundational knowledge on the influence of dimethylamino and nitro groups on the crystal structure. iucr.org
Elucidation of Molecular Conformation and Bond Parameters in Crystal Lattice
SCXRD analysis precisely determines bond lengths, bond angles, and torsion angles, which define the molecule's conformation within the crystal lattice. In related nitroaniline derivatives, the aromatic ring, the nitro group, and the amino group are typically planar, though not always coplanar with each other. iucr.org For example, in N,N-dimethyl-p-nitroaniline, the nitro group is rotated slightly (2.8°) out of the aromatic plane, while the dimethylamino group shows a more significant rotation (7.3°). iucr.org
In many 2-nitroaniline (B44862) derivatives, an intramolecular hydrogen bond forms between one of the amino protons and an oxygen atom of the ortho-nitro group, creating a stable six-membered ring. researchgate.netacs.org This interaction significantly influences the planarity and electronic properties of the molecule. The substitution of methyl groups on the benzene (B151609) ring can introduce steric hindrance, further affecting the conformation.
Table 1: Representative Crystallographic Data for a Nitroaniline Derivative (N,N-dimethyl-p-nitroaniline)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.73 |
| b (Å) | 10.56 |
| c (Å) | 3.964 |
| β (°) | 91.47 |
Data sourced from a study on N,N-dimethyl-p-nitroaniline, a related compound, to illustrate typical crystallographic parameters. iucr.orgoptica.org
Analysis of Crystal Packing and Supramolecular Assembly
The way individual molecules arrange themselves in the crystal is known as crystal packing. This arrangement is governed by various intermolecular forces that create a stable, repeating three-dimensional structure, or supramolecular assembly. In substituted nitroanilines, the packing is often dictated by a combination of hydrogen bonds and π–π stacking interactions. researchgate.netiucr.org
Methylated nitroanilines demonstrate diverse supramolecular structures. Depending on the position of the substituents, they can form one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. iucr.org For example, 4-methyl-2-nitroaniline forms simple hydrogen-bonded chains. iucr.org In contrast, the crystal packing in a derivative like Diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is stabilized by both N—H···O and C—H···π interactions, resulting in 2D networks.
Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions
Hydrogen bonds are the most significant directional forces in the crystal packing of nitroanilines. These can be intramolecular, as seen between the amino and nitro groups in 2-nitroaniline derivatives, or intermolecular. acs.orgacs.org Intermolecular N—H···O hydrogen bonds, where the amino group acts as a donor and the nitro group as an acceptor, are common and crucial for building larger assemblies like chains and sheets. researchgate.netiucr.org
Table 2: Example of Hydrogen Bond Geometry in a C-methylated Nitroaniline
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N-H···O (Intramolecular) | 0.86 | 2.25 | 2.657 | 105 |
| N-H···O (Intermolecular) | 0.86 | 2.41 | 3.195 | 152 |
Data represents typical values observed in methylated 2-nitroaniline derivatives. researchgate.net
Powder X-ray Diffraction (PXRD) for Bulk Crystallinity and Phase Purity
For a synthesized compound like this compound, PXRD would be used to confirm that the bulk material consists of the desired crystalline form and is free from amorphous content or other crystalline impurities (polymorphs). The technique is crucial for quality control in both laboratory synthesis and industrial production. For example, in the study of a novel organic crystal, PXRD analysis was used to identify the crystalline planes and confirm the material's purity. researchgate.net Standard PXRD patterns for isomers of nitroaniline have been compiled in databases, serving as references for identifying these compounds. icdd.com
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
For nitroaniline derivatives, Hirshfeld analysis reveals the dominance of specific interactions. nih.goviucr.org Typically, contacts involving hydrogen atoms are most prevalent. For example, in a study of a Schiff base derived from 2-methyl-3-nitroaniline, the analysis showed that O···H (39%) and H···H (21.3%) contacts were the most significant contributors to the crystal packing. iucr.orgiucr.org Red spots on the Hirshfeld surface mapped over the d_norm property indicate close-contact points, which correspond to hydrogen bonds and other strong interactions. nih.goviucr.org This quantitative approach allows for a deeper understanding of the forces governing the supramolecular assembly.
Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Nitroaniline Derivative
| Contact Type | Contribution (%) |
|---|---|
| H···O / O···H | 39.0 |
| H···H | 21.3 |
| C···H / H···C | 5.4 |
| C···N / N···C | 5.8 |
| S···H / H···S | 5.9 |
Data from a study on 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, illustrating the output of Hirshfeld analysis. iucr.orgiucr.org
Studies on Mechanical Properties: Superplasticity of Nitroaniline Crystals
While organic crystals are often perceived as fragile, recent discoveries have shown that some possess remarkable mechanical properties. One such property is superplasticity, the ability of a crystalline material to undergo extensive plastic deformation without fracture. nih.govresearchgate.net This phenomenon, once thought to be exclusive to metallic solids, has been confirmed in the single crystals of a simple organic compound, N,N-dimethyl-4-nitroaniline. nih.govresearchgate.netdntb.gov.ua
Crystals of N,N-dimethyl-4-nitroaniline have demonstrated the ability to deform by over 500% strain while maintaining their single-crystal nature. nih.gov This "organosuperplasticity" is a significant finding, as it opens the door for processing functional organic crystalline materials in ways previously thought impossible. researchgate.netacs.org The discovery of such properties in a nitroaniline derivative suggests that other related compounds, potentially including this compound, could exhibit similar behaviors, paving the way for the design of new functional solids with enhanced mechanical durability. nih.govbohrium.com
Computational Chemistry and Theoretical Modeling of 3,6 Dimethyl 2 Nitroaniline
Density Functional Theory (DFT) Calculations for 3,6-Dimethyl-2-nitroaniline
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Geometry Optimization and Equilibrium Structures
The initial step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through geometry optimization, a process that seeks the minimum energy conformation of the molecule. For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to optimize the molecular structure. rsc.org The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial for subsequent calculations and for understanding the molecule's steric and electronic properties. The optimization process is typically performed without any symmetry constraints to ensure an unbiased search for the lowest energy structure. rsc.org
Vibrational Frequency Computations and Correlation with Experimental Data
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The theoretical vibrational spectra, including Infrared (IR) and Raman intensities, can then be compared with experimental data obtained from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy. rasayanjournal.co.inresearchgate.net A scaling factor is often applied to the calculated frequencies to improve the correlation with experimental values, accounting for anharmonicity and the approximations inherent in the computational method. aip.org The assignment of specific vibrational modes to the observed experimental bands is facilitated by visualizing the atomic motions associated with each calculated frequency. researchgate.net This comparison serves as a validation of the computational method and the optimized geometry.
Electronic Structure Properties: HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) Analysis
HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. chimicatechnoacta.ru For this compound, DFT calculations provide the energies of these orbitals, allowing for the determination of the energy gap. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the amino group, indicating their susceptibility to electrophilic attack.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis spectra). core.ac.ukresearchgate.net By calculating the vertical transition energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensities of the electronic transitions. nih.gov These theoretical predictions can be compared with experimental UV-Vis spectra to understand the electronic transitions responsible for the observed absorption bands. acs.org For this compound, TD-DFT calculations can elucidate the nature of the electronic transitions, such as n → π* or π → π* transitions, and how they are influenced by the different functional groups in the molecule.
Quantum Chemical Descriptors and Global/Local Reactivity Analysis
A variety of quantum chemical descriptors can be calculated from the results of DFT computations to quantify the global and local reactivity of a molecule. rsc.orgresearchgate.net
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency of an atom to attract electrons.
Chemical Hardness (η): A measure of the resistance to charge transfer.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for charge transfer.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. chimicatechnoacta.ru
These parameters are calculated using the energies of the HOMO and LUMO and provide a quantitative basis for comparing the reactivity of different molecules. rsc.org
Local Reactivity Descriptors: These descriptors pinpoint the most reactive sites within a molecule. The Fukui function is a prominent local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when the total number of electrons changes. It helps to identify the sites that are most susceptible to nucleophilic, electrophilic, or radical attack.
Thermodynamic Parameter Predictions (Entropy, Enthalpy, Heat Capacity)
DFT calculations can also be used to predict the thermodynamic properties of molecules, such as entropy, enthalpy, and heat capacity, at different temperatures. rasayanjournal.co.inicm.edu.pl These parameters are derived from the calculated vibrational frequencies and rotational constants of the optimized molecular structure. bohrium.com The predicted thermodynamic data can be valuable for understanding the stability of the molecule and for modeling its behavior in chemical reactions and processes. researchgate.net
Molecular Docking Simulations and Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid) to form a stable complex. rsc.org The primary goal of molecular docking is to simulate the interaction between a ligand and a receptor at the atomic level, allowing for the characterization of the binding mode and affinity. rsc.orgnih.gov This process is crucial in rational drug design, as it helps in identifying and optimizing potential drug candidates by understanding their binding energetics and the nature of their interactions with the target.
The process involves predicting the ligand's conformation and orientation within the active site of the receptor. This is achieved through sophisticated search algorithms that explore the conformational space of the ligand and the rotational and translational space of the ligand relative to the receptor. Scoring functions are then used to estimate the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol), which reflects the strength of the ligand-receptor interaction. nih.govnih.gov Lower binding energies generally indicate a more stable and favorable interaction.
The interactions between a ligand like this compound and a receptor are governed by various non-covalent forces, including:
Hydrogen Bonds: These are crucial for the specificity of ligand binding and involve the sharing of a hydrogen atom between an electronegative atom (like oxygen or nitrogen) of the ligand and another electronegative atom of the receptor. The amino (-NH2) and nitro (-NO2) groups of this compound are potential hydrogen bond donors and acceptors, respectively.
Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the receptor, driven by the tendency of nonpolar molecules to aggregate in an aqueous environment. The methyl (-CH3) groups and the benzene (B151609) ring of this compound would contribute to such interactions.
Van der Waals Forces: These are weak, short-range electrostatic attractions between fluctuating dipoles in adjacent atoms.
Electrostatic Interactions: These occur between charged or polar groups on the ligand and receptor. The nitro group, being strongly electron-withdrawing, creates a dipole moment in the molecule, which can influence its electrostatic interactions.
In the absence of specific studies on this compound, a hypothetical molecular docking study against a relevant protein target, such as a kinase or a DNA-related enzyme, would likely reveal a combination of these interactions. For instance, studies on similar nitroaniline derivatives have shown that the nitro group can play a significant role in binding to the minor groove of DNA. mdpi.com
To illustrate the type of data generated from a molecular docking study, the following table presents a hypothetical set of results for this compound with a fictional protein kinase.
Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Fictional Kinase A | -7.5 | LYS 72 | Hydrogen Bond (with nitro group) |
| LEU 130 | Hydrophobic | ||
| VAL 55 | Hydrophobic |
This table demonstrates how docking results can pinpoint the specific amino acid residues involved in binding and the nature of the forces at play. Such information is invaluable for understanding the molecular basis of a compound's activity and for guiding further structural modifications to enhance its binding affinity and selectivity.
To further validate the stability of the predicted binding poses from molecular docking, molecular dynamics (MD) simulations are often employed. nih.govchemrxiv.org MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the interactions and the conformational changes that may occur upon binding. researchgate.netacs.orgmdpi.com
Applications of 3,6 Dimethyl 2 Nitroaniline in Advanced Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate
3,6-Dimethyl-2-nitroaniline serves as a crucial starting material or intermediate in the synthesis of more complex chemical structures. Its chemical reactivity, dictated by the presence of the amino and nitro groups, allows for a variety of chemical transformations, making it a valuable building block in several industrial applications.
Precursor for the Synthesis of Dyes and Pigments
The synthesis of dyes and pigments represents a primary application for this compound and its isomers. guidechem.com The presence of the chromophoric nitro group and the auxochromic amino group makes it an ideal precursor for creating colorful compounds. The general process involves the diazotization of the primary aromatic amine, followed by a coupling reaction with a suitable coupling agent to form an azo dye. unb.ca Azo dyes are a major class of synthetic colorants used extensively in the textile, plastics, and printing industries. ontosight.ai
The versatility of nitroanilines, including this compound, in dye synthesis allows for the production of a wide spectrum of colors, including various shades of yellow, red, orange, and brown. unb.ca The specific color and properties of the resulting dye are influenced by the molecular structure of both the diazonium salt derived from the nitroaniline and the coupling component.
Building Block for Pharmaceuticals and Agrochemicals
The structural motif of this compound is found within various biologically active molecules, making it a valuable intermediate in the pharmaceutical and agrochemical industries. guidechem.com Aniline (B41778) derivatives, in general, are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.ai
The synthesis of various pharmaceuticals and agrochemicals often involves the chemical modification of the aniline core. For instance, the nitro group can be reduced to an amino group, which can then participate in further reactions to build more complex molecular architectures. This adaptability makes compounds like this compound and its isomers important starting points for the development of new drugs and crop protection agents. ontosight.aibeilstein-journals.org
Development of Novel Derivatives and Functional Materials from this compound
Beyond its direct use as an intermediate, this compound is a foundational molecule for the synthesis of novel derivatives and functional materials with specialized properties and applications in materials science.
N,N,2,6-Tetrasubstituted Nitroanilines in Material Science
The derivatization of the amino group in nitroanilines leads to the formation of N,N-disubstituted compounds, which have garnered interest in materials science. For example, N,N-dimethyl-p-nitroaniline is a yellow crystalline solid with significant optical properties. ontosight.ai These properties make such compounds useful in various applications, including as components in advanced materials. The presence of the nitro group and the dialkylamino group influences the electronic and optical characteristics of these molecules.
Synthesis of Azo Compounds and Schiff Bases
The chemical reactivity of this compound allows for its conversion into other important classes of organic compounds, such as azo compounds and Schiff bases.
Azo Compounds: Azo compounds, characterized by the -N=N- functional group, can be synthesized through the reductive coupling of nitroaromatic compounds. conicet.gov.ar This method provides a direct route to symmetrically substituted azo compounds. Another common method involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. unb.caresearchgate.net Azo compounds are not only important as dyes but also find applications as ligands in coordination chemistry. researchgate.net
Schiff Bases: Schiff bases, or imines, are formed by the condensation reaction between a primary amine and an aldehyde or ketone. researchgate.netderpharmachemica.com These compounds, containing the C=N double bond, are versatile ligands in coordination chemistry and have been investigated for various biological activities. derpharmachemica.comallsubjectjournal.com The synthesis of Schiff bases from nitroanilines involves reacting the amino group with a suitable carbonyl compound, often under reflux in a solvent like ethanol. researchgate.netallsubjectjournal.com
Quinazoline-Based Derivatives and Their Utility
Quinazoline (B50416) and its derivatives are a class of N-containing heterocyclic compounds that have attracted significant attention due to their broad range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.govsemanticscholar.org The synthesis of quinazoline derivatives can involve various starting materials and reaction pathways. While direct synthesis from this compound is not explicitly detailed in the provided context, the broader class of anilines and their derivatives are crucial precursors in many quinazoline syntheses. researchgate.net For example, the condensation of an appropriately substituted anthranilic acid derivative (which can be synthesized from an aniline) with other reagents is a common route to quinazolinones. nih.gov The versatility of the quinazoline scaffold allows for the creation of a large library of compounds with diverse pharmacological profiles. nih.govsemanticscholar.org
Sulfonamide and Other Heterocyclic Derivatives
The amino group of this compound is a key functional handle for the synthesis of more complex molecules, particularly sulfonamides and other heterocyclic structures. These classes of compounds are of significant interest due to their wide range of biological activities and material properties. researchgate.net
Sulfonamide Derivatives:
Sulfonamides are a well-established class of compounds with diverse pharmacological applications. researchgate.net The synthesis of sulfonamide derivatives from anilines typically involves the reaction of the primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.netresearchgate.net This general methodology can be applied to this compound to generate a library of novel sulfonamide compounds. For instance, the reaction of 2-nitroaniline (B44862) with 4-methylbenzenesulfonyl chloride yields 4-methyl-N-(2-nitrophenyl)benzenesulfonamide. researchgate.net The reactivity of the amino group in these reactions can be influenced by the electronic nature of the substituents on the aniline ring. researchgate.net
The development of efficient and environmentally friendly synthetic methods is an ongoing area of research. One approach involves the use of magnetic nanocatalysts, such as CuFe2O4@SiO2, to facilitate the synthesis of sulfonamides under solvent-free conditions. biolmolchem.com This method offers advantages in terms of catalyst recyclability and ease of product separation. biolmolchem.com
Table 1: Examples of Sulfonamide Synthesis Reactions
| Amine Reactant | Sulfonyl Chloride Reactant | Product | Reference |
| 2-Nitroaniline | 4-Methylbenzenesulfonyl chloride | 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide | researchgate.net |
| Amine derivatives | p-Toluenesulfonyl chloride | Corresponding sulfonamides | biolmolchem.com |
This table is for illustrative purposes and does not exclusively feature this compound due to the general nature of the cited synthetic methods.
Other Heterocyclic Derivatives:
Beyond sulfonamides, this compound can be utilized in the synthesis of various other heterocyclic compounds. For example, 2-nitroanilines can be converted into 2-benzimidazolone derivatives through a copper-catalyzed reaction with dimethyl carbonate (DMC) and polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent. rsc.org This protocol has been shown to be effective for a range of substituted 2-nitroanilines, accommodating both electron-donating and electron-withdrawing groups on the phenyl ring. rsc.org
Furthermore, aniline derivatives are key starting materials for the synthesis of thiazoles, a class of heterocycles with a broad spectrum of pharmacological activities. jetir.org The synthesis often involves the reaction of an aniline with other reagents to form an intermediate, which is then cyclized to create the thiazole (B1198619) ring. jetir.org While not directly detailing the use of this compound, these general synthetic strategies for creating heterocyclic systems from anilines are applicable. uokerbala.edu.iqamazonaws.comresearchgate.net
Nonlinear Optical (NLO) Properties of this compound Analogues
Analogues of this compound, particularly those based on the p-nitroaniline motif, have been a subject of intense research for their nonlinear optical (NLO) properties. researchgate.netacs.org NLO materials are crucial for a variety of applications in optoelectronics, including optical computing and dynamic image processing. nih.gov
The NLO response in organic molecules often arises from a donor-π-acceptor (D-π-A) architecture, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. nih.govaip.org In p-nitroaniline, the amino group acts as the donor and the nitro group as the acceptor. While p-nitroaniline itself crystallizes in a centrosymmetric structure, which cancels out its second-order NLO activity, incorporating this motif into other structures can lead to materials with significant NLO responses. acs.org
Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), are instrumental in predicting and understanding the NLO properties of these molecules. nih.govaip.orgdoi.org These calculations can determine key parameters like polarizability (α) and hyperpolarizability (β), which are measures of the NLO response. nih.gov For instance, the third-order nonlinear optical polarizability (γ) of some palladium(II) complexes has been calculated to be significantly larger than that of the reference NLO molecule, p-nitroaniline. doi.org
The design of new NLO materials often focuses on modifying the donor, acceptor, and π-bridge to enhance the intramolecular charge transfer and, consequently, the NLO response. nih.gov Research has shown that attaching a gold dimer to donor-acceptor molecules can significantly enhance the second hyperpolarizability. aip.org
Table 2: Comparison of Calculated NLO Properties
| Compound/Material | Property | Calculated Value | Comparison to p-Nitroaniline | Reference |
| Pd(II) complex 1 | Average γ | 79.89 × 10⁻³⁶ esu | ~4 times larger | doi.org |
| Pd(II) complex 3 | Average γ | 102.09 × 10⁻³⁶ esu | ~5 times larger | doi.org |
| Quinoline-carbazole derivative Q1D2 | βtot | 23885.90 a.u. | - | nih.gov |
| MIL-53(Al)-NH2/NO2 | Second-order NLO response | Comparable to KDP | - | acs.org |
This table presents a selection of calculated NLO properties for various analogues and materials, highlighting the potential for significant NLO activity.
Investigation of Specific Molecular Interactions: C-H···π Interactions and π-π Stacking
The solid-state packing and supramolecular architecture of molecules derived from this compound are governed by a variety of non-covalent interactions, including C-H···π interactions and π-π stacking. researchgate.net These interactions play a crucial role in determining the crystal structure and, consequently, the material properties.
C-H···π Interactions:
C-H···π interactions are a type of weak hydrogen bond where a C-H bond acts as the hydrogen bond donor and a π-system (like an aromatic ring) acts as the acceptor. acs.orgresearchgate.net These interactions are recognized as important contributors to molecular recognition and the stability of crystal structures. researchgate.netresearchgate.net In derivatives of this compound, the methyl groups and aromatic C-H bonds can participate in such interactions with neighboring aromatic rings. Theoretical and experimental studies have shown that these interactions can influence the conformation and packing of molecules. researchgate.net For example, in 5-dimethylamino-N,N-dimethyl-2-nitrobenzamide, weak C-H···π interactions contribute to the stabilization of the crystal packing. nih.gov
π-π Stacking:
π-π stacking interactions occur between aromatic rings and are a significant driving force in the self-assembly of many organic molecules. researchgate.netnih.gov These interactions are particularly relevant for planar aromatic systems and can lead to the formation of columnar or dimeric structures in the solid state. researchgate.net In nitroaniline derivatives, the presence of both an electron-donating amino group and an electron-withdrawing nitro group can lead to favorable electrostatic interactions between stacked rings. researchgate.net
Environmental Fate and Advanced Degradation Studies of 3,6 Dimethyl 2 Nitroaniline
Biodegradation Pathways and Microbial Metabolism
Biodegradation is a critical process in the natural attenuation of organic pollutants. The transformation of 3,6-Dimethyl-2-nitroaniline is largely dependent on the metabolic capabilities of indigenous microbial communities, which can utilize the compound as a source of carbon and nitrogen.
While specific studies on this compound are limited, research on analogous nitroaromatic compounds has identified several bacterial genera with the ability to initiate degradation. Aerobic bacteria, in particular, have shown significant potential for breaking down nitroanilines. For instance, studies on 4-nitroaniline (B120555) have successfully isolated and screened various bacterial strains. scispace.com Genera such as Pseudomonas, Bacillus, Raoultella, Serratia, and Acinetobacter have been identified as effective degraders of aniline (B41778) and nitroaniline compounds. nih.govresearchgate.net For example, the strain Raoultella planticola (IL11) demonstrated the ability to completely degrade 100 µmol of 4-nitroaniline within 72 hours. scispace.com Similarly, research on the dinitroaniline herbicide pendimethalin, which shares structural similarities, has identified strains like Bacillus circulans and the yeast Clavispora lusitaniae as capable degraders. researchgate.netnih.gov Anaerobic microbes, such as Geobacter sp. and Thauera aromatica, have also been shown to degrade chloro-nitroaniline compounds, suggesting a broad range of microbial metabolisms are capable of transforming this class of chemicals. dntb.gov.ua
Table 1: Microbial Genera Known to Degrade Structurally Similar Nitroaromatic Compounds
| Microbial Genus | Degraded Compound(s) | Reference(s) |
|---|---|---|
| Pseudomonas | p-Nitroaniline, Aniline | nih.govresearchgate.netnih.gov |
| Bacillus | Pendimethalin, Aniline | nih.govresearchgate.net |
| Raoultella | 4-Nitroaniline | scispace.com |
| Acinetobacter | Aniline | nih.govresearchgate.net |
| Clavispora | Pendimethalin | nih.gov |
| Geobacter | 2-chloro-4-nitroaniline | dntb.gov.ua |
The metabolic pathways for nitroaromatic compounds are typically elucidated using advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). For nitroanilines, a common initial step in biodegradation is the reduction of the nitro group (-NO₂) to a hydroxylamino group (-NHOH) and subsequently to an amino group (-NH₂), a reaction catalyzed by nitroreductase enzymes. nih.gov
Based on studies of related compounds, the degradation of this compound would likely proceed through the formation of 3,6-dimethyl-1,2-benzenediamine as a key intermediate. Further degradation could involve ring cleavage. For example, the biotransformation of p-nitroaniline by Pseudomonas DL17 was found to produce intermediates including p-phenylenediamine, acetanilide, catechol, and eventually cis-cis muconic acid, indicating a complete ring-cleavage pathway. eaht.org Similarly, the degradation of the fungicide 2,6-dichloro-4-nitroaniline (B1670479) also proceeds via reduction of the nitro group. acs.org In the case of 2,6-dinitrotoluene (B127279) (2,6-DNT), a related nitroaromatic compound, the major biotransformation product identified was 2-amino-6-nitrotoluene, confirming the reduction of one nitro group as a primary metabolic step. nih.gov
Table 2: Potential Degradation Metabolites of this compound Based on Analogous Compounds
| Proposed Intermediate | Basis of Proposal (Analogous Compound) | Reference(s) |
|---|---|---|
| 3,6-Dimethyl-1,2-benzenediamine | Reduction of the nitro group (p-nitroaniline, 2,6-DNT) | eaht.orgnih.gov |
| Dimethyl-catechol derivatives | Hydroxylation and ring preparation (p-nitroaniline) | eaht.org |
The rate of biodegradation for nitroaromatic compounds generally follows first-order kinetics, but this is highly dependent on the adaptation of the microbial community. nih.gov Unacclimated microbial populations may exhibit a significant lag phase before degradation begins. For instance, in simulated aerobic sewage treatment, the degradation of 4-nitroaniline showed a stagnation period of about 15 days before microorganisms adapted and removal rates increased. nih.gov
Once adapted, microbes can degrade these compounds relatively quickly. A study using an adapted activated sludge showed that 4-nitroaniline had a degradation half-life (DT₅₀) of 16.9 hours. nih.gov The bacterial strain Pseudomonas DL17, after adaptation, was capable of completely degrading a high concentration (500 mg/L) of p-nitroaniline within 48 hours under optimal alkaline conditions (pH 9.0). nih.goveaht.org This demonstrates that environmental conditions, particularly pH, and the pre-exposure of the microbial community to the contaminant are crucial factors influencing degradation kinetics.
Table 3: Biodegradation Kinetic Data for Representative Nitroanilines
| Compound | System | Kinetic Model | Half-Life (DT₅₀) / Rate | Reference(s) |
|---|---|---|---|---|
| 4-Nitroaniline | Adapted Aerobic Active Sludge | First-Order | 16.9 hours | nih.gov |
| 4-Nitroaniline | Pseudomonas DL17 (adapted) | Not specified | 100% degradation of 500 mg/L in 48h | nih.goveaht.org |
| 4-Nitroaniline | Aerobic Batch Experiment | First-Order | k = 0.003 h⁻¹ | unina.it |
Photodegradation Mechanisms of Nitroaniline Compounds
Photodegradation is another significant pathway for the transformation of nitroaromatic compounds in the environment, particularly in sunlit surface waters. The process involves the absorption of light energy, which can lead to the breakdown of the molecule. Studies on various nitroaniline isomers show they are susceptible to photodegradation, a process that can be significantly accelerated by photocatalysts like titanium dioxide (TiO₂). researchgate.netedi-info.ir
The mechanism often involves the generation of highly reactive hydroxyl radicals (•OH) that attack the aromatic ring. For p-nitroaniline, identified intermediates include p-aminophenol, p-benzoquinone, and hydroquinone, indicating hydroxylation of the ring and transformation of the substituent groups. researchgate.netresearchgate.net A critical factor influencing the rate of photolysis is the molecular structure. Research has shown that nitroaromatic compounds with a methyl group positioned ortho to the nitro group exhibit a significantly enhanced rate of photolysis, ranging from a 2- to 26-fold increase. vu.edu.au Given that this compound possesses a methyl group in the ortho position (position 6 relative to the nitro group at position 2), it is expected to be more susceptible to photodegradation compared to unmethylated nitroanilines.
Application of Advanced Oxidation Processes (AOPs) for Environmental Remediation
For environments heavily contaminated with recalcitrant compounds like this compound, Advanced Oxidation Processes (AOPs) offer a powerful remediation strategy. researchgate.netresearchgate.net AOPs are characterized by the in-situ generation of potent oxidizing agents, most commonly the hydroxyl radical (•OH). nih.govtaltech.ee These radicals are non-selective and can rapidly degrade a wide range of organic pollutants, often leading to their complete mineralization to CO₂, water, and inorganic ions. researchgate.net
Common AOPs applicable to nitroaniline compounds include:
Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The process is enhanced by UV light (photo-Fenton), which facilitates the recycling of Fe³⁺ back to Fe²⁺, thus sustaining the catalytic cycle. researchgate.net Optimal conditions for the degradation of p-nitroaniline using the solar photo-Fenton process were found to be a pH of 3.0, with specific concentrations of H₂O₂ and Fe²⁺. researchgate.net
Ozonation: Ozone (O₃) can directly oxidize organic molecules or decompose in water to form hydroxyl radicals, especially at alkaline pH. taltech.ee
Photocatalysis: This process typically uses a semiconductor catalyst, such as TiO₂, which, upon irradiation with UV light, generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. edi-info.ir
Persulfate-Based AOPs: Activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) with heat, UV light, or transition metals generates sulfate (B86663) radicals (SO₄•⁻), which are also powerful oxidants capable of degrading persistent contaminants. mdpi.com
These technologies have proven effective for removing various nitroaniline compounds from water and could be readily applied for the remediation of sites contaminated with this compound. researchgate.net
Environmental Persistence and Mobility Assessments
The persistence and mobility of a chemical in the environment determine its potential for transport and the extent of contamination. For this compound, these properties are governed by its solubility, volatility, and tendency to adsorb to soil and sediment.
While specific experimental data on the mobility of this compound is scarce, information can be inferred from its chemical class. fishersci.at Dinitroaniline herbicides, for example, are known to be strongly adsorbed by soil, which limits their movement and potential to leach into groundwater. nih.govsdstate.edu This adsorption is primarily to soil organic matter. apsnet.org Safety data for the related compound N,N-Dimethyl-3-nitroaniline indicates it is not likely to be mobile in the environment due to low water solubility. thermofisher.com Therefore, this compound is expected to have low mobility in soil and aquatic systems, with a tendency to partition to soil organic matter and sediments. This strong adsorption reduces its bioavailability for microbial degradation but also limits its transport to deeper soil layers or downstream water bodies. The potential for bioaccumulation has not been thoroughly assessed, but its persistence may be a concern in anaerobic sediments where degradation processes are slower. fishersci.atontosight.ai
Biological Interactions and Pharmacological Activities of 3,6 Dimethyl 2 Nitroaniline and Its Derivatives
Molecular Mechanism of Action in Biological Systems
The biological effects of 3,6-Dimethyl-2-nitroaniline and its derivatives are rooted in the chemical reactivity and interaction potential of their core functional groups. The interplay between the electron-withdrawing nitro group and the electron-donating amino group, along with their capacity for hydrogen bonding and redox cycling, dictates their engagement with molecular targets within biological systems.
Hydrogen Bonding and Redox Reactions in Biological Contexts
Hydrogen bonding plays a critical role in the molecular interactions of nitroanilines. In o-nitroaniline derivatives, an intramolecular hydrogen bond can form between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group, creating a stable six-membered ring structure. researchgate.net This intramolecular bond can influence the molecule's physical properties and how it interacts with external biological targets. researchgate.net The ability of the amino and nitro groups to also participate in intermolecular hydrogen bonds is crucial for binding to receptors and enzymes. acs.org
Redox reactions are central to the mechanism of action for many nitroaromatic compounds. nih.gov The nitro group can undergo enzymatic reduction in biological systems, accepting electrons to form highly reactive intermediates such as nitroso and hydroxylamine (B1172632) derivatives, as well as nitro anion radicals. nih.gov These reactive species can interact with and damage cellular macromolecules like DNA and proteins, leading to cytotoxicity. This bio-reductive activation is a key feature of the antimicrobial and anticancer properties observed in many nitro compounds. nih.govsvedbergopen.com
In Vitro Cytotoxicity and Antiproliferative Activity
Derivatives of nitroanilines have been a subject of interest in oncology research due to their potential as anticancer agents. Studies have demonstrated their ability to selectively target and kill cancer cells, inhibit their proliferation, and induce programmed cell death through various cellular pathways.
Evaluation Against Human Cancer Cell Lines
Numerous studies have evaluated the cytotoxic effects of nitroaniline derivatives against a panel of human cancer cell lines. Research has shown that synthetic ortho-nitrobenzyl derivatives exhibit selective cytotoxicity against human breast (MCF-7) and ovarian (OVCAR-3) cancer cells when compared to non-tumoral cells. nih.gov The cytotoxic effect was often enhanced following metabolic activation. nih.gov
Similarly, diazo derivatives synthesized from various anilines, including meta-nitroaniline and 2,6-dimethyl aniline (B41778), have been tested against MCF-7 breast cancer cells. semanticscholar.org These compounds displayed a range of cytotoxic activities, with some showing potent inhibition of cancer cell growth. semanticscholar.org Another study on a chalcone (B49325) derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), found it to be cytotoxic against six different human cancer cell lines, with the human hepatocellular carcinoma cell line (SMMC-7721) being the most sensitive. nih.gov
Interactive Table: In Vitro Cytotoxicity of Nitroaniline Derivatives Against Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µg/mL) | Source |
| Diazo derivative from 2,5-dichloro aniline | MCF-7 (Breast) | 62.5 | semanticscholar.org |
| Diazo derivative from 3-chloro aniline | MCF-7 (Breast) | 62.5 | semanticscholar.org |
| Diazo derivative from Aniline | MCF-7 (Breast) | 125 | semanticscholar.org |
| Diazo derivative from Meta nitro aniline | MCF-7 (Breast) | 125 | semanticscholar.org |
| Diazo derivative from 2,6-dimethyl aniline | MCF-7 (Breast) | 250 | semanticscholar.org |
| Diazo derivative from Ortho nitro aniline | MCF-7 (Breast) | >1000 (No significant activity) | semanticscholar.org |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 (Liver) | 32.3 µM | nih.gov |
Apoptosis Induction and Cellular Pathway Modulation
A primary mechanism by which nitroaniline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptotic pathways in cancer cells. For instance, treatment with ortho-nitrobenzyl derivatives was found to cause double-strand breaks in the DNA of cancer cells, a significant trigger for apoptosis. nih.gov
The chalcone derivative DMC was observed to induce characteristic apoptotic morphological changes, such as chromatin condensation and fragmentation in SMMC-7721 cells. nih.gov Flow cytometry analysis confirmed this, showing a significant increase in the population of apoptotic cells after treatment. nih.gov Similarly, certain diazo derivatives were shown to induce apoptosis in MCF-7 cells, as visualized by acridine (B1665455) orange/ethidium bromide (AO/EB) staining, which distinguishes between viable, early apoptotic, and late apoptotic cells. semanticscholar.org Quinoxaline (B1680401) derivatives, which can be synthesized from precursors like 2,6-dimethyl aniline, have also been identified as potent inducers of apoptosis in liver cancer cells (HepG2), significantly increasing the percentage of cells in the early and late stages of apoptosis. nih.govresearchgate.net
Antimicrobial and Antifungal Efficacy of Derivatives
Derivatives based on the nitroaniline scaffold have demonstrated significant potential as antimicrobial and antifungal agents. The presence of the nitro group is often crucial to this activity, as its reduction within microbial cells can generate toxic reactive species that lead to cell death. nih.gov
A wide variety of heterocyclic compounds derived from nitroanilines have been synthesized and tested for antimicrobial properties.
Benzothiazole Derivatives : Compounds synthesized by reacting substituted benzothiazoles with nitroanilines have shown antifungal activity against Aspergillus niger. One such derivative displayed potent activity, while others showed moderate inhibition. lupinepublishers.com
Thieno[2,3-d]pyrimidine Derivatives : A series of these derivatives were found to exhibit in vitro antibacterial activity against E. coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans. nih.gov
Imidazole (B134444) Derivatives : Newly synthesized imidazole derivatives have demonstrated effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Candida albicans and Aspergillus flavus). acs.org
Sulfone Derivatives : Various sulfone derivatives have been reported to possess good antifungal and insecticidal activities. researchgate.net
Benzimidazole (B57391) Derivatives : This class of compounds is well-known for its broad-spectrum antimicrobial properties, including antibacterial and antifungal action against multidrug-resistant strains. nih.gov
The mechanism often involves the nitro moiety triggering redox reactions within the microbial cells, causing oxidative stress and subsequent cell death. nih.gov This makes nitroaniline derivatives a promising basis for the development of new antimicrobial agents.
Interactive Table: Antimicrobial Activity of Selected Nitroaniline Derivatives
| Derivative Class | Target Microorganism | Activity Noted | Source |
| Benzothiazole derivative (D-5) | Aspergillus niger | Potent antifungal activity | lupinepublishers.com |
| Thieno[2,3-d]pyrimidine (Compound 9) | E. coli, C. albicans | MIC value of 7.81 µg/ml | nih.gov |
| Imidazole derivative (6b) | E. coli | High activity index (80.0%) | acs.org |
| Imidazole derivative (6b) | S. aureus, C. albicans, A. flavus | Strong action | acs.org |
| Sulfone derivatives | Rhizotonia erealis, Helminthosporium maydis | Inhibition rates up to 78.6% at 50 µg/mL | researchgate.net |
Anticancer Potential and Molecular Therapeutic Mechanisms
Derivatives of nitroaniline have demonstrated notable potential as anticancer agents, primarily through mechanisms involving the disruption of cellular division and the targeted destruction of tumor vasculature.
A key mechanism through which several aniline and nitroaniline derivatives exert their anticancer effects is by inhibiting tubulin polymerization. Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).
Research has shown that certain derivatives of o-nitroaniline can be used to synthesize benzimidazole compounds that exhibit significant antitumor effects. These compounds have been found to arrest the cell cycle at the G0/G1 phase. nih.gov Similarly, other studies on nitroacridine (B3051088) derivatives have demonstrated their ability to cause cell cycle arrest at the G0/G1 phase and induce apoptosis in breast cancer cells. arxiv.org Furthermore, amino derivatives of Luotonin A, synthesized from nitro precursors, have been shown to induce a significant G2/M cell cycle arrest. bas.bg
Several studies have highlighted the efficacy of various aniline derivatives as potent inhibitors of tubulin polymerization. For instance, a series of 2-anilino triazolopyrimidines have been identified as potent anticancer agents, with some derivatives showing strong inhibition of tubulin polymerization and antiproliferative activity against various cancer cell lines. mdpi.com Another study on arylthioindole derivatives, which can be considered bioisosteres of ortho-substituted anilines, also reported potent inhibition of tubulin polymerization and cancer cell growth. grafiati.com
The following table summarizes the inhibitory activities of selected aniline and nitroaniline derivatives on tubulin polymerization and cancer cell lines.
| Compound Type | Derivative Example | Target Cell Line(s) | IC50 Values | Reference |
| 2-Anilino triazolopyrimidines | p-toluidino derivative (3d) | HeLa, A549, HT-29 | 30–43 nM | mdpi.com |
| Arylthioindoles | 3-(3,4,5-trimethoxyphenyl)thio derivative (10) | MCF-7 | 34 nM | grafiati.com |
| Diphenylamine derivatives | Compound 5f | HT29 | 23 nM | greenstonebio.com |
| 1,3-Oxazole sulfonamides | 4-chloro and 3-trifluoromethyl substituted aniline derivative (16) | Leukemia cell lines | Mean GI50 of 48.8 nM | researchgate.net |
Table 1: Inhibitory Activities of Selected Aniline/Nitroaniline Derivatives
Vascular Disrupting Agents (VDAs) represent a promising strategy in cancer therapy. Unlike anti-angiogenic agents that prevent the formation of new blood vessels, VDAs target and destroy the existing vasculature of solid tumors, leading to a rapid shutdown of blood supply and subsequent tumor necrosis. mdpi.com Many small-molecule VDAs are tubulin inhibitors that selectively affect the endothelial cells of tumor blood vessels. researchgate.net
While no specific studies have identified this compound as a VDA, its aniline and nitroaniline structural motifs are present in compounds developed as VDAs. For example, certain 7-anilino-indoline-N-benzenesulfonamides have been developed as potent antimitotic and vascular disrupting agents. mdpi.com These compounds were found to disrupt formed capillaries in a concentration-dependent manner. mdpi.com The mechanism of action for many tubulin-binding VDAs involves the depolymerization of tubulin in endothelial cells, leading to changes in cell shape and loss of cell-cell contact, which ultimately increases vascular permeability and disrupts blood flow. acs.org
In Silico Pharmacological Analysis and Drug-Likeness Assessment
In silico methods are crucial in modern drug discovery for predicting the pharmacokinetic and pharmacodynamic properties of new chemical entities. These computational tools help in assessing a compound's potential as a drug candidate early in the development process.
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the success of a drug. In silico tools like admetSAR and SwissADME are used to predict these properties based on the chemical structure of a compound. mdpi.comchemmethod.com For instance, ADMET predictions for new 3-methylquinoxaline derivatives, synthesized using intermediates like 2,6-dimethyl aniline and 4-nitro-aniline, have been reported to have minimal CNS side effects and variable aqueous solubility. nih.gov
Drug-Likeness Assessment: The "drug-likeness" of a molecule is an evaluation of whether it possesses properties that would make it a likely orally active drug in humans. This is often assessed using rules like Lipinski's Rule of Five. These rules consider properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com For example, in a study of quinoline–1,2,3–triazole–anilines, most synthesized compounds adhered to Lipinski's rule, indicating good drug-like potential. mdpi.com
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein target. For instance, molecular docking studies have been used to investigate the binding of dinitroaniline derivatives to the colchicine (B1669291) binding site on tubulin, providing a rationale for their antiparasitic activity. nih.gov Similarly, docking studies of fused benzimidazole-pyridine derivatives with β-tubulin have shown favorable interactions. bas.bg
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 3,6-Dimethyl-2-nitroaniline?
The compound is typically synthesized via regioselective nitration of 3,6-dimethylaniline. Controlled nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures (0–5°C) directs the nitro group to the ortho position relative to the amine. Post-reaction purification through recrystallization (e.g., ethanol/water) yields high-purity (>98%) product .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- ¹H NMR : Methyl groups appear as singlets at δ 2.2–2.4 ppm; aromatic protons adjacent to the nitro group resonate at δ 8.1–8.3 ppm.
- IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (N–O asymmetric stretch) and ~1350 cm⁻¹ (N–O symmetric stretch) confirm the nitro group.
- HRMS : The molecular ion peak ([M+H]⁺) at m/z 195.0775 validates the molecular formula C₈H₁₀N₂O₂ .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration of dimethylaniline derivatives be addressed?
Computational modeling (e.g., density-functional theory) predicts reactive sites based on electronic and steric effects. Protecting the amine group via acetylation before nitration can suppress undesired para-nitration. Subsequent deprotection (e.g., acidic hydrolysis) recovers the target product .
Q. What strategies optimize the detection of trace impurities in this compound?
Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water) resolves impurities. Certified reference standards (e.g., 99.5% purity) ensure accurate quantification, achieving a limit of detection (LOD) <0.1% .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
The nitro group activates the aromatic ring for nucleophilic substitution, while methyl groups sterically hinder meta positions. Palladium-catalyzed reactions (e.g., Suzuki coupling) favor substitution at the less hindered para site relative to the nitro group. In situ monitoring via IR spectroscopy tracks intermediate formation .
Q. How should discrepancies in reported physicochemical properties (e.g., melting points) be resolved?
Cross-validate data using certified reference materials (CRMs) and orthogonal methods:
- Melting Point : Differential scanning calorimetry (DSC) under inert atmosphere.
- Purity : Elemental analysis (C, H, N) and HPLC. Discrepancies often arise from polymorphic forms or residual solvents .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
